

detailed protocol for Solvent Red 26 lipid staining in cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Solvent red 26

Cat. No.: B147721

[Get Quote](#)

Application Notes and Protocols for Lipid Staining in Cells

Solvent Red 26: Context and Alternatives

Solvent Red 26, also known as Oil Red EGN or C.I. 26120, is a synthetic, purplish-red azo dye.^{[1][2]} It is characterized by its solubility in oils and insolubility in water.^{[1][2]} Its primary application is as a standard fuel dye in the United States, used to distinguish between different types of fuels for taxation and regulatory purposes.^{[1][2]}

While **Solvent Red 26** is a lipophilic (oil-loving) dye, established and standardized protocols for its use in biological lipid staining of cells are not readily available in scientific literature. The predominant and well-documented dye for this purpose, which is also a red, oil-soluble stain, is Oil Red O. Therefore, this document provides a detailed protocol for Oil Red O, a widely accepted method for the visualization and quantification of neutral lipids in cultured cells.

For researchers interested in fluorescent lipid staining, Nile Red is another excellent and commonly used alternative that offers high sensitivity.^[3]

Application Note for Oil Red O Lipid Staining

Introduction

Lipid droplets are cellular organelles responsible for storing neutral lipids, such as triacylglycerols and cholesterol esters.[4] Their accumulation is a key indicator in various metabolic studies and is associated with conditions like steatosis, atherosclerosis, and other metabolic diseases.[4] Oil Red O is a lysochrome (fat-soluble dye) used for the histological visualization of neutral lipids in frozen sections and cultured cells.[5][6] The principle of the staining method is based on the greater solubility of the dye in the lipids than in the solvent in which it is dissolved.[7] This protocol details the steps for staining, imaging, and quantifying lipid accumulation in cultured cells using Oil Red O.

Sample Types

This protocol is suitable for various cultured adherent cells, including but not limited to:

- Adipocytes
- Hepatocytes
- Macrophages[4]

Experimental Protocol: Oil Red O Staining of Cultured Cells

This protocol is adapted from standard procedures for staining lipids in cultured cells.[4][5][8]

Materials

- Cultured cells in a multi-well plate (e.g., 6-well, 24-well, or 96-well)
- Phosphate-Buffered Saline (PBS)
- 10% Formalin (in PBS)
- Oil Red O powder (Sigma-Aldrich, Cat# O-0625 or equivalent)
- 100% Isopropanol
- 60% Isopropanol

- Hematoxylin solution (optional, for counterstaining nuclei)
- Distilled water (dH₂O)
- Light microscope

Reagent Preparation

- Oil Red O Stock Solution (0.35% w/v):
 - Dissolve 0.35 g of Oil Red O powder in 100 mL of 100% isopropanol.[\[5\]](#)
 - Stir overnight or for several hours to ensure it is fully dissolved.[\[5\]](#)
 - Filter the solution using a 0.2 µm syringe filter.[\[5\]](#)
 - The stock solution is stable for up to one year when stored at room temperature.[\[8\]](#)
- Oil Red O Working Solution:
 - To prepare the working solution, mix 3 parts of the Oil Red O Stock Solution with 2 parts of distilled water (a 3:2 ratio).[\[4\]](#)[\[8\]](#) For example, mix 6 mL of stock solution with 4 mL of dH₂O.
 - Allow the working solution to sit at room temperature for 10-20 minutes.[\[5\]](#)[\[8\]](#)
 - Filter the solution through a 0.2 µm syringe filter immediately before use to remove any precipitate.[\[4\]](#)[\[9\]](#)
 - The working solution should be prepared fresh and is stable for about 2 hours.[\[4\]](#)[\[8\]](#)

Staining Procedure

- Cell Fixation:
 - Remove the cell culture medium from the wells.
 - Gently wash the cells twice with PBS.[\[4\]](#)[\[8\]](#)

- Add 10% formalin to each well to cover the cells and incubate for 30-60 minutes at room temperature.[\[4\]](#)[\[8\]](#)
- Washing and Dehydration:
 - Carefully remove the formalin.
 - Wash the cells twice with distilled water.[\[8\]](#)
 - Add 60% isopropanol to each well and incubate for 5 minutes at room temperature.[\[4\]](#)[\[8\]](#)
- Oil Red O Staining:
 - Remove the 60% isopropanol.
 - Add the freshly prepared and filtered Oil Red O working solution to completely cover the cell monolayer.
 - Incubate for 10-20 minutes at room temperature.[\[4\]](#)[\[8\]](#)
- Washing and Visualization:
 - Remove the Oil Red O working solution.
 - Wash the cells 2-5 times with distilled water until the excess stain is no longer visible.[\[4\]](#)[\[8\]](#)
 - The lipid droplets should appear as red-orange structures within the cytoplasm.
 - Keep the cells covered with water or PBS to prevent drying while viewing under a light microscope.[\[8\]](#)
- Counterstaining (Optional):
 - To visualize the nuclei, add Hematoxylin solution to the cells and incubate for 1 minute.[\[4\]](#)[\[8\]](#)
 - Remove the Hematoxylin and wash the cells 2-5 times with distilled water.[\[4\]](#)[\[8\]](#)
 - The nuclei will appear blue.[\[8\]](#)

Quantitative Analysis of Stained Lipids

The amount of lipid accumulation can be quantified by extracting the Oil Red O dye from the stained cells and measuring its absorbance.

- Dye Elution:
 - After the final wash step in the staining procedure, remove all water and allow the plate to dry completely.[\[5\]](#)
 - Add 100% isopropanol to each well (e.g., 1 mL for a 24-well plate) to elute the dye from the lipid droplets.[\[5\]](#)
 - Incubate for 10 minutes with gentle shaking to ensure all the dye is dissolved.[\[5\]](#)
- Absorbance Measurement:
 - Transfer the isopropanol-dye solution to a 1.5 mL microcentrifuge tube.
 - Pipette the solution up and down to ensure it is homogenous.[\[5\]](#)
 - Transfer the solution to a 96-well plate for spectrophotometric reading.
 - Measure the absorbance (Optical Density, OD) at a wavelength between 490-520 nm.[\[4\]](#)
[\[5\]](#) Use 100% isopropanol as a blank.

Data Presentation

The following table summarizes key quantitative parameters for the Oil Red O staining protocol.

Parameter	Value	Unit	Notes	Reference
Reagent Preparation				
Oil Red O Stock Concentration	0.35 - 0.5	% (w/v) in 100% Isopropanol	Prepared by dissolving 0.35-0.5g in 100 mL isopropanol.	[5][9]
Working Solution Ratio (Stock:dH ₂ O)	3:2	ratio	e.g., 6 mL stock solution to 4 mL dH ₂ O.	[4][8]
Staining Procedure				
Fixation Time (10% Formalin)	30 - 60	minutes	Ensures preservation of cell morphology.	[4][8]
60% Isopropanol Incubation	5	minutes	Dehydrates the cells before staining.	[4][8]
Oil Red O Staining Time	10 - 20	minutes	Optimal time for dye to partition into lipid droplets.	[4][8]
Quantification				
Elution Solvent	100% Isopropanol	Efficiently dissolves the Oil Red O dye.	[5]	
Elution Time	10	minutes	With gentle shaking.	[5]
Absorbance Wavelength	490 - 520	nm	Maximum absorbance peak	[4][5]

for eluted Oil
Red O.

Diagrams

Experimental Workflow for Oil Red O Staining

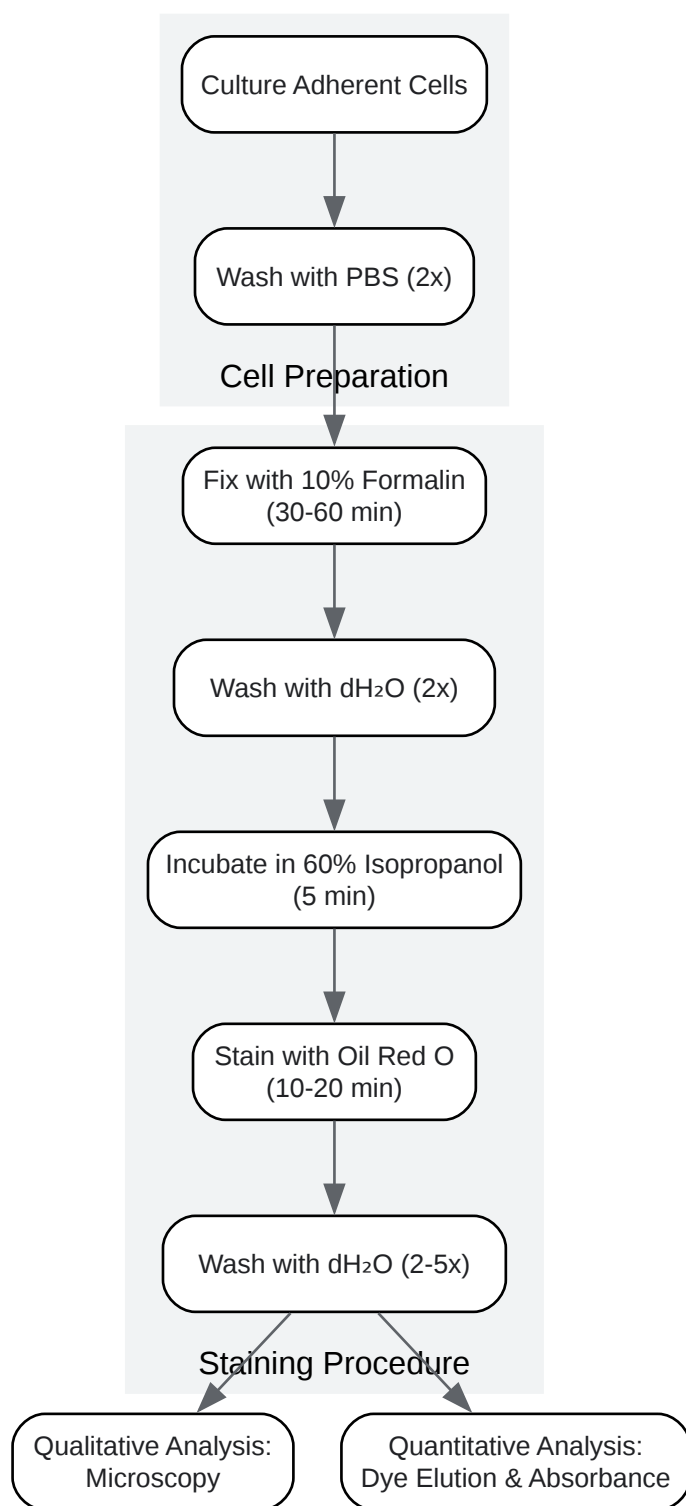


Figure 1. Experimental Workflow for Oil Red O Staining

[Click to download full resolution via product page](#)

Caption: Figure 1. A flowchart illustrating the key steps in the Oil Red O staining protocol for cultured cells, from initial cell preparation to final analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solvent Red 26 - Wikipedia [en.wikipedia.org]
- 2. Solvent_Red_26 [chemeurope.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Oil Red O Staining Protocol (Ellis) - IHC WORLD [ihcworld.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [detailed protocol for Solvent Red 26 lipid staining in cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b147721#detailed-protocol-for-solvent-red-26-lipid-staining-in-cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com